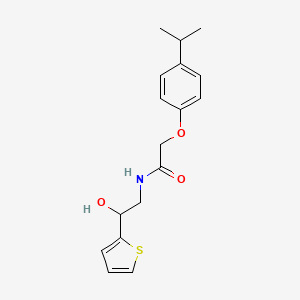

![molecular formula C19H19N3OS B2505362 N-((1-苯基吡咯烷-2-基)甲基)苯并[d]噻唑-2-羧酰胺 CAS No. 1797341-57-1](/img/structure/B2505362.png)

N-((1-苯基吡咯烷-2-基)甲基)苯并[d]噻唑-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, such as benzothiazole derivatives and carboxamide groups, which are relevant to the analysis of the compound . These compounds are often synthesized for their potential biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions, condensation with aldehydes, and reactions with carboxylic acid hydrazides . For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was performed using water as a reaction medium, adhering to green chemistry principles . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation . These methods could potentially be adapted for the synthesis of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide".

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry . For instance, the crystal structure of N-phenyl-N'-(1,3-thiazol-2-yl)-1,2,3-benzodthiadiazole-7-carboxamidine was optimized using density functional theory (DFT) . These techniques would be essential in determining the molecular structure of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is often explored through their interactions with various reagents. For example, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water was studied . The reactivity of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" could be analyzed in a similar context, focusing on its potential to form gels or participate in hydrogen bonding and π-interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting points, and acid dissociation constants, are important for understanding their behavior in biological systems . The antimicrobial activity of these compounds is often correlated with their molecular properties, and studies include the determination of minimum inhibitory concentrations (MIC) against various pathogens . The properties of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" would likely be influenced by its benzothiazole and carboxamide groups, as seen in related compounds.

科学研究应用

PARP Inhibition and Anticancer Properties

- Phenylpyrrolidine-Substituted Benzimidazole Carboxamide as PARP Inhibitors: 一项研究报告了以苯基吡咯烷基取代的苯并咪唑羧酰胺衍生物作为聚(ADP-核糖)聚合酶(PARP)抑制剂的开发。这些化合物,包括一种结构类似于N-((1-苯基吡咯烷-2-基)甲基)苯并[d]噻唑-2-羧酰胺的化合物,显示出优异的PARP酶活性和细胞活性。由于它们能够穿过血脑屏障并分布到肿瘤组织中,它们具有在癌症治疗中的潜在应用 (Penning et al., 2010)。

Antitumor Activity

- Antitumor Effectiveness of Thiazole Derivatives: 合成了新的噻唑衍生物并对其抗肿瘤活性进行了测试。其中两种衍生物显示出显著的抑制人类肿瘤细胞体外生长的能力,表明它们作为创新的抗癌药物具有潜力 (Ostapiuk et al., 2017)。

Antibacterial and Antifungal Properties

- Antibacterial and Antifungal Effects of Benzothiazole Derivatives: 合成了几种化合物,包括苯并噻唑衍生物,并对其抗菌和抗真菌活性进行了评估。这些研究发现了对金黄色葡萄球菌和枯草芽孢杆菌等细菌,以及对白色念珠菌和黑曲霉等真菌具有潜在活性的化合物 (Palkar et al., 2017)。

Gelation Behavior in Supramolecular Chemistry

- Supramolecular Gelators Based on Thiazole Derivatives: 一项关于N-(噻唑-2-基)苯酰胺衍生物的研究探讨了它们在乙醇/水和甲醇/水混合物中的凝胶行为。这项研究在晶体工程中具有重要意义,展示了甲基功能性和多种非共价相互作用在凝胶行为中的作用 (Yadav & Ballabh, 2020)。

安全和危害

属性

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-18(19-21-16-10-4-5-11-17(16)24-19)20-13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQXLICQXKFRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)